molecular formula C11H10BrNO2S B1404758 Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate CAS No. 1227954-68-8

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate

Cat. No. B1404758
M. Wt: 300.17 g/mol
InChI Key: QRMCLDGXVIUBNH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO2S . It has an average mass of 300.172 Da and a monoisotopic mass of 298.961548 Da .


Synthesis Analysis

A simple one-step protocol for the synthesis of 3-amino-1-benzothiophene-2-carbonitriles from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles was developed . The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate is based on a benzothiophene scaffold, which forms the basic structural fragment of a number of biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate include a one-step protocol from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate and its derivatives have been studied for various biological activities. For example, compounds derived from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, have shown potential as antimicrobial and non-steroidal anti-inflammatory agents. These compounds exhibit promising biological activities, emphasizing the relevance of this chemical class in pharmacological research (Narayana et al., 2006).

Chemical Synthesis and Derivatives

The chemical reactivity and synthesis of various derivatives of ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate have been extensively explored. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a similar compound, has been converted into several derivatives, including 4-bromo and 5-bromo derivatives. These chemical transformations highlight the versatility and synthetic utility of this compound class (Chapman et al., 1971).

Anticancer Research

In the field of anticancer research, derivatives of ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate have been synthesized and evaluated for their potential as anticancer agents. A study focusing on novel thiophene and benzothiophene derivatives demonstrated anti-proliferative activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy research (Mohareb et al., 2016).

Antimicrobial Activity

The antimicrobial properties of derivatives of ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate have also been investigated. A study on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed significant antimicrobial activity, underscoring the potential of these compounds in the development of new antimicrobial agents (Spoorthy et al., 2021).

Future Directions

The future directions for research on Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate could involve further exploration of its biological activity, given that benzothiophenes have been found to have antimicrobial, antitumor, antifungal properties, and more . Additionally, novel approaches to the preparation of 2,3-substituted 1-benzothiophenes that combine functional groups of different nature are relevant .

properties

IUPAC Name

ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMCLDGXVIUBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219623
Record name Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate

CAS RN

1227954-68-8
Record name Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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